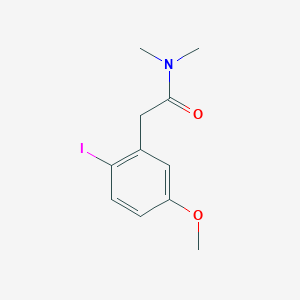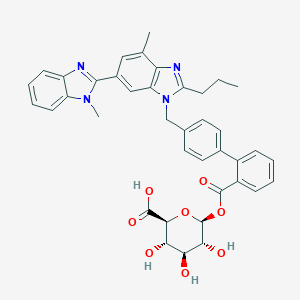
替米沙坦葡糖醛酸苷
描述
Synthesis Analysis
- Telmisartan synthesis involves a high-yielding Suzuki reaction between two functionalized benzimidazoles. This process uses either a homogeneous palladium source or graphene-supported palladium nanoparticles, providing telmisartan with an overall yield of 72% (Kocieňski, 2015).
- An efficient continuous synthesis using a flow-based approach employs a tubular reactor system, achieving an 81% isolated yield of telmisartan (Martin et al., 2015).
Molecular Structure Analysis
- Telmisartan's molecular structure involves benzimidazole rings. The structural basis for its partial activation of PPAR gamma is characterized by its unique binding mode, where the benzimidazole ring forms a non-canonical hydrogen-bonding network (Amano et al., 2012).
Chemical Reactions and Properties
- The glucuronidation of telmisartan is a significant metabolic pathway in several species, including humans. Studies have shown that cat liver microsomes exhibit a high rate of telmisartan glucuronidation, indicating its effectiveness across different species (Ebner et al., 2013).
Physical Properties Analysis
- Techniques such as XRD and FTIR have been used to study the physical properties of telmisartan, including its solubility and crystallinity. These studies are crucial for understanding how telmisartan's physical properties affect its bioavailability and efficacy (Chandra et al., 2018).
Chemical Properties Analysis
- Telmisartan's chemical properties, such as its reactivity with other compounds and its stability under different conditions, have been studied to optimize its therapeutic effectiveness. For instance, research has focused on forming complexes with other compounds to enhance telmisartan's solubility and bioavailability (Kaur et al., 2014).
科学研究应用
降压药
替米沙坦是一种强效、长效、非肽类血管紧张素II 1 型 (AT1) 受体拮抗剂 . 它用于治疗高血压 . 它选择性地抑制血管紧张素II 对 AT1 受体的刺激,而不影响参与心血管调节的其他受体系统 .
糖尿病肾病的治疗
替米沙坦用于治疗患有 2 型糖尿病的、有高血压的患者的糖尿病肾病 . 它有助于减缓这些患者肾脏损伤和相关并发症的进展 .
充血性心力衰竭的治疗
替米沙坦也用于治疗充血性心力衰竭 . 它对不能耐受 ACE 抑制剂的患者尤其有利 .
溶解度和溶解速率增强
已经进行研究以改善替米沙坦的溶解度和溶解速率 . 这一点很重要,因为替米沙坦的水溶性非常差,尤其是在 pH 值为 3 到 9(即生物体液)的范围内,这会导致生物利用度差 .
PPAR-γ 调节剂
作用机制
Target of Action
Telmisartan glucuronide, a metabolite of Telmisartan, is likely to share similar targets with its parent compound. Telmisartan primarily targets the angiotensin II type 1 (AT1) receptors . These receptors play a crucial role in the renin-angiotensin system (RAS), a hormone system that regulates blood pressure and fluid balance .
Mode of Action
As an angiotensin II receptor antagonist (ARB), Telmisartan binds to the AT1 receptors with high affinity . This binding inhibits the action of angiotensin II on vascular smooth muscle, leading to a reduction in arterial blood pressure . It’s plausible that Telmisartan glucuronide may interact with its targets in a similar manner, although specific studies on this metabolite are limited.
Biochemical Pathways
Telmisartan’s action primarily affects the renin-angiotensin-aldosterone system (RAAS). By blocking the AT1 receptors, it inhibits the vasoconstrictor and aldosterone-secreting effects of angiotensin II . This leads to vasodilation and a decrease in fluid volume, ultimately reducing blood pressure . The biochemical pathways affected by Telmisartan glucuronide are likely to be similar.
Pharmacokinetics
Telmisartan exhibits nonlinear pharmacokinetics over the dose range of 20 mg to 160 mg . It is metabolized hepatically via conjugation to form a pharmacologically inactive acyl-glucuronide . The glucuronide of the parent compound is the only metabolite identified in human plasma and urine . The compound’s ADME properties impact its bioavailability, which is important for its therapeutic effect.
Action Environment
The action of Telmisartan can be influenced by various environmental factors. For instance, renal or hepatic impairment can affect its metabolism and excretion . Additionally, gender differences have been observed, with plasma concentrations generally 2 to 3 times higher in women than in men . It’s plausible that similar factors could influence the action, efficacy, and stability of Telmisartan glucuronide.
安全和危害
未来方向
Recent studies suggest that Telmisartan may have beneficial effects on insulin resistance and lipid profiles . It also presents pleiotropic activities and notably displays noticeable anti-inflammatory and antitumor effects . These findings suggest potential future directions for the use of Telmisartan in the treatment of diabetes and cancer .
属性
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-[4-[[4-methyl-6-(1-methylbenzimidazol-2-yl)-2-propylbenzimidazol-1-yl]methyl]phenyl]benzoyl]oxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H38N4O8/c1-4-9-30-41-31-21(2)18-24(36-40-27-12-7-8-13-28(27)42(36)3)19-29(31)43(30)20-22-14-16-23(17-15-22)25-10-5-6-11-26(25)38(49)51-39-34(46)32(44)33(45)35(50-39)37(47)48/h5-8,10-19,32-35,39,44-46H,4,9,20H2,1-3H3,(H,47,48)/t32-,33-,34+,35-,39-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCOBUBSULFIXAR-QQPFWGBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C=C(C=C2C)C6=NC7=CC=CC=C7N6C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C=C(C=C2C)C6=NC7=CC=CC=C7N6C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H38N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001043598 | |
| Record name | Telmisartan glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001043598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
690.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
250780-40-6 | |
| Record name | Telmisartan glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0250780406 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Telmisartan glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001043598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TELMISARTAN GLUCURONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/103F5D8G3S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





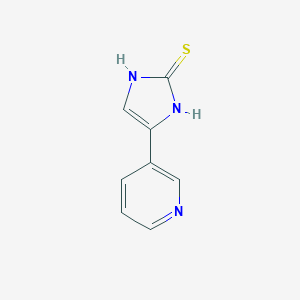

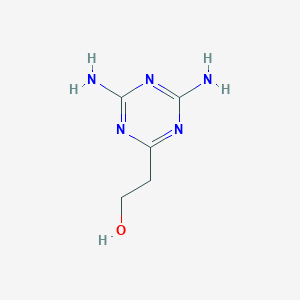
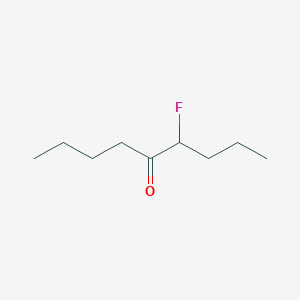
![(E)-5-Acetyloxy-6-(3-acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enoic acid](/img/structure/B20645.png)






